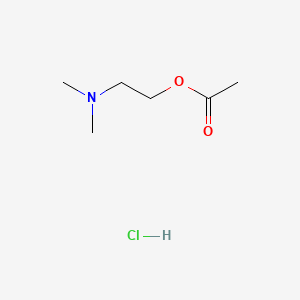

2-Dimethylaminoethyl acetate hydrochloride

Descripción general

Descripción

2-Dimethylaminoethyl acetate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a hydrochloride salt of 2-dimethylaminoethyl acetate, which is an ester of acetic acid and 2-dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Dimethylaminoethyl acetate hydrochloride can be synthesized through the esterification of 2-dimethylaminoethanol with acetic acid or its derivatives, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to obtain the hydrochloride salt in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-Dimethylaminoethyl acetate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-dimethylaminoethanol and acetic acid.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding amides or other oxidation products.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acids or bases at elevated temperatures.

Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Hydrolysis: 2-Dimethylaminoethanol and acetic acid.

Substitution: Various substituted amines or esters, depending on the reagents used.

Oxidation: Amides or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

DMAE acetate is widely used as a reagent in organic synthesis. It plays a crucial role in the preparation of polymers and complex molecules. Its unique structure allows it to participate in various chemical reactions, including hydrolysis, substitution, and oxidation.

2. Biology:

In biological research, DMAE acetate serves as a substrate in enzyme kinetics studies and biochemical assays. Its interaction with enzymes can elucidate mechanisms of action and metabolic pathways.

3. Medicine:

Research indicates potential therapeutic applications for DMAE acetate:

- Neuroprotective Effects: Studies suggest that DMAE may enhance cognitive function and provide protection against neurodegenerative diseases.

- Antimicrobial Activity: Preliminary investigations have shown that DMAE acetate possesses antibacterial properties, indicating its potential in developing new antimicrobial agents.

4. Industry:

In industrial applications, DMAE acetate is utilized in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for formulating products that require enhanced stability and reactivity.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemistry | Organic synthesis, polymer preparation | Acts as a reagent for various reactions |

| Biology | Enzyme assays, substrate for biochemical studies | Facilitates understanding of enzyme kinetics |

| Medicine | Neuroprotection, antimicrobial agent | Potential therapeutic benefits |

| Industry | Specialty chemicals, coatings, adhesives | Enhances product stability |

Case Studies

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal examined the effects of DMAE acetate on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential as a neuroprotective agent against age-related cognitive decline.

Case Study 2: Antimicrobial Activity

Research conducted by a team at a leading university explored the antibacterial effects of DMAE acetate against various pathogens. The findings demonstrated that DMAE acetate exhibited notable inhibitory effects on bacterial growth, paving the way for further development of antimicrobial formulations.

Mecanismo De Acción

The mechanism of action of 2-dimethylaminoethyl acetate hydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific reactions that can be monitored to study enzyme activity. In drug delivery systems, it can facilitate the transport of active pharmaceutical ingredients across biological membranes.

Comparación Con Compuestos Similares

Similar Compounds

2-Dimethylaminoethyl acrylate: An unsaturated ester with similar functional groups but different reactivity due to the presence of a double bond.

2-Dimethylaminoethanol: The parent alcohol from which 2-dimethylaminoethyl acetate is derived.

Dimethylaminoethyl methacrylate: A methacrylate ester with similar applications in polymer chemistry.

Uniqueness

2-Dimethylaminoethyl acetate hydrochloride is unique due to its specific ester structure, which imparts distinct reactivity and solubility properties. Its hydrochloride salt form enhances its stability and makes it suitable for various industrial and research applications.

Actividad Biológica

Overview

2-Dimethylaminoethyl acetate hydrochloride (DMAE acetate) is a hydrochloride salt derived from 2-dimethylaminoethanol and acetic acid. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine. Its molecular formula is C6H14ClNO2, and it is primarily utilized as a reagent in organic synthesis and in various biological assays.

Synthesis Methods

DMAE acetate can be synthesized through the esterification of 2-dimethylaminoethanol with acetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The process typically requires an acid catalyst, such as sulfuric acid, and involves heating under reflux conditions to ensure complete conversion of reactants.

Chemical Reactions

The compound exhibits several chemical reactions:

- Hydrolysis : The ester bond can be hydrolyzed to yield 2-dimethylaminoethanol and acetic acid.

- Substitution : The dimethylamino group can participate in nucleophilic substitution reactions.

- Oxidation : It can be oxidized to form amides or other derivatives.

The biological activity of DMAE acetate is largely attributed to its interaction with various molecular targets. In biochemical assays, it serves as a substrate for enzymes, allowing researchers to study enzyme kinetics. Additionally, its role in drug delivery systems facilitates the transport of active pharmaceutical ingredients across biological membranes.

Pharmacological Applications

Research indicates that DMAE acetate may have potential therapeutic applications:

- Neuroprotective Effects : Studies suggest that DMAE may enhance cognitive function and has been investigated for its neuroprotective properties against neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies have shown that DMAE acetate possesses antibacterial properties, which could be beneficial in developing new antimicrobial agents .

Neuroprotective Studies

A study explored the effects of DMAE on cognitive performance in aging models. Results indicated improved memory retention and learning capabilities in subjects administered DMAE compared to control groups. This suggests potential applications in treating age-related cognitive decline .

Antimicrobial Efficacy

In a comparative study evaluating various quaternary ammonium compounds, DMAE acetate demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be effective at low concentrations, indicating its potential as a disinfectant or preservative agent .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(8)9-5-4-7(2)3;/h4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHGVEPVPNEFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-49-0 | |

| Record name | 2-Dimethylaminoethyl acetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DIMETHYLAMINOETHYL ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULE7551F7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.